2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

This compound is the thiophen-2-yl regioisomer, critically distinct from the common thiophen-3-yl variant (CAS 946272-00-0). The ortho-sulfur orientation alters dipole moment and dihedral angle, directly impacting adenosine receptor subtype selectivity and MAO-B inhibition. Procure this specific isomer to eliminate regioisomer-dependent binding artifacts. The stereogenic center enables enantiomer-resolved potency studies against hMAO-B, while the thiophene sulfur serves as a chalcogen-bonding probe. Essential for labs validating chromene-3-carboxamide SAR hypotheses and developing selective CA IX inhibitors.

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
Cat. No. B11330391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide
Molecular FormulaC20H20N2O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4
InChIInChI=1S/C20H20N2O3S/c23-19(15-12-14-6-1-2-7-17(14)25-20(15)24)21-13-16(18-8-5-11-26-18)22-9-3-4-10-22/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,21,23)
InChIKeyZANXFPILTYSCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide – Structural Identity and Procurement-Relevant Classification


2-Oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a fully synthetic small molecule (C20H20N2O3S; MW 368.45 g/mol) built on a 2-oxo-2H-chromene-3-carboxamide core, functionalised with a pyrrolidine- and thiophene-bearing ethylamine side chain . The chromene-3-carboxamide scaffold has been independently validated as a privileged structure for adenosine receptor modulation and monoamine oxidase inhibition [1]. Critically, the compound is the thiophen-2-yl regioisomer; the thiophen-3-yl analogue (CAS 946272-00-0) is more commonly catalogued but differs in the attachment point of the sulfur heterocycle, a distinction that can alter electronic distribution, molecular recognition, and biological selectivity .

Why 2-Oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide Cannot Be Replaced by In-Class Analogues


Chromene-3-carboxamide derivatives are not functionally interchangeable. Even within a narrowly defined chemical series, the identity and regiochemistry of the heterocyclic substituent on the ethylamine linker profoundly influence target engagement. For example, the thiophen-3-yl regioisomer (CAS 946272-00-0) places the sulfur atom at the meta position relative to the ethyl linker, whereas the thiophen-2-yl isomer positions sulfur ortho, altering both the dipole moment and the preferred dihedral angle between the thiophene and pyrrolidine rings . Crystallographic studies on closely related chromone-pyrrolidine hybrids have demonstrated that variations in the carboxamide side-chain architecture produce dihedral angle differences as large as ~25° (48.9° vs. 23.97°), directly correlating with MAO-B inhibitory potency [1]. Consequently, substituting the 2-thienyl isomer with its 3-thienyl counterpart, or with a thiophene-devoid analogue such as N-(2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, risks losing the specific conformational bias and electronic surface required for the intended molecular recognition event .

Quantitative Differentiation Evidence for 2-Oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide


Regioisomeric Thiophene Attachment: Thiophen-2-yl vs. Thiophen-3-yl Conformational and Electronic Divergence

The target compound incorporates a thiophen-2-yl group, meaning the sulfur atom is adjacent to the point of attachment to the ethyl linker. In the more commonly listed thiophen-3-yl regioisomer (CAS 946272-00-0 / 953848-13-0), the sulfur resides one position removed . This regioisomeric difference is non-trivial: in the 2-thienyl isomer, the sulfur lone pair is conjugated with the pyrrolidine-ethyl system, increasing local polarisability (calculated polar surface area modulation of ~2–4 Ų depending on the accessible conformer population) [1]. In contrast, the 3-thienyl isomer positions the sulfur in a less electronically coupled orientation. Crystallographic data from analogous chromone-pyrrolidine systems show that such side-chain variations can alter the dihedral angle between the heterocycle and the chromene plane by ≥10°, which has been mechanistically linked to differential MAO-B inhibition .

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Chromene-3-Carboxamide Scaffold: Validated Multi-Target Pharmacological Profile vs. Chromone-2-Carboxamide Isosteres

The 2-oxo-2H-chromene-3-carboxamide core has been independently validated as a productive scaffold for adenosine receptor modulation. In a focused library of 43 derivatives, 14 compounds (32.6%) exhibited submicromolar affinity (pKi ≥ 6.0) for at least one adenosine receptor subtype (A1, A2A, A2B, or A3), demonstrating that the 3-carboxamide substitution pattern is permissive for receptor engagement [1]. Separately, a series of 2H-chromene-3-carboxamide derivatives were characterised as inhibitors of human MAO, with some analogues achieving IC50 values in the low micromolar range [2]. By contrast, chromone-2-carboxamide regioisomers (e.g., 2-(pyrrolidine-1-carbonyl)-4H-chromen-4-one) exhibit a different conformational bias – the pyrrolidine ring is twisted by 23.97° relative to the chromone plane versus 48.9° for the 3-substituted analogue – and this structural divergence is accompanied by altered MAO-B inhibitory profiles [3]. The target compound retains the 3-carboxamide connectivity, thus preserving the conformational preference associated with the more active MAO-B binding geometry.

Adenosine Receptors Monoamine Oxidase Privileged Scaffold

Pyrrolidine-Thiophene-Ethylamine Side Chain: Unique Pharmacophoric Combination Absent from Standard Chromene Libraries

The N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl] side chain represents a distinctive pharmacophoric assembly. In the comprehensive 43-compound chromene-3-carboxamide library reported by Areias et al. (2012), none of the analogues contained a simultaneous pyrrolidine and thiophene substitution on the ethylamine linker; the most potent adenosine A2A ligand in that series (pKi = 7.3, Ki = 50 nM) bore a simpler N-methyl-N-phenyl substitution pattern [1]. The combination of a tertiary amine (pyrrolidine) with a thiophene ring on the same ethyl carbon creates a chiral centre (the carbon bearing the pyrrolidine and thiophene groups is stereogenic), introducing enantiomer-dependent biological activity potential that is absent in achiral analogues such as N-(2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide . Furthermore, the thiophene sulfur can engage in chalcogen bonding interactions with protein targets, a feature not available to phenyl- or furan-substituted congeners .

Pharmacophore Design Side-Chain Engineering Chemical Diversity

Carbonic Anhydrase IX Selectivity: Benchmarking the Coumaryl-Carboxamide Pharmacophore Against Off-Target CA Isoforms

Although direct carbonic anhydrase (CA) inhibition data for the target compound are not publicly available, a closely related coumaryl-carboxamide derivative – 2-oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (compound e11) – demonstrated selective inhibition of the tumour-associated isoform hCA IX with a Ki of 107.9 nM, while showing no inhibition of the off-target cytosolic isoforms hCA I and hCA II at comparable concentrations [1]. This selectivity window (hCA IX Ki = 107.9 nM vs. hCA I/II Ki > 10,000 nM) establishes the 2-oxo-2H-chromene-3-carboxamide nucleus as a viable template for achieving isoform selectivity [2]. The target compound differs from e11 by replacement of the thiourea linker with a direct carboxamide and incorporation of the thiophene ring, modifications that could further modulate the CA isoform selectivity profile. Multiscale molecular modelling performed on this series identified key binding pose determinants within the hCA IX active site that are sensitive to the nature of the heterocycle attached to the ethylamine chain [3].

Carbonic Anhydrase Tumour-Associated Isoform Isoform Selectivity

Optimal Research and Procurement Application Scenarios for 2-Oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide


Regioisomer-Specific SAR probe for Adenosine Receptor Subtype Selectivity Studies

Given that the 2H-chromene-3-carboxamide scaffold has a validated 32.6% hit rate for adenosine receptor submicromolar affinity [1], the target compound – bearing the thiophen-2-yl regioisomer – can serve as a critical SAR probe to dissect the contribution of thiophene orientation to adenosine A1/A2A/A2B/A3 subtype selectivity. Direct head-to-head screening against the thiophen-3-yl isomer (CAS 946272-00-0) in radioligand displacement assays would isolate regioisomer-dependent binding effects.

Chiral Pharmacophore Exploration in hMAO-B Inhibitor Lead Optimisation

The stereogenic centre at the ethyl carbon of the target compound offers an opportunity to evaluate enantiomer-dependent MAO-B inhibition. Crystallographic studies have shown that the dihedral angle between the pyrrolidine ring and the chromene system is a determinant of MAO-B inhibitory activity [2]. Testing the resolved enantiomers of the target compound against hMAO-B, with comparison to the achiral analogue N-(2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, would reveal the stereochemical contribution to potency.

Tumour-Associated Carbonic Anhydrase IX Selectivity Screening

Based on the demonstrated hCA IX selectivity (Ki = 107.9 nM) of the structurally related coumaryl-carboxamide e11 [3], the target compound merits evaluation in a full hCA isoform panel (I, II, IV, VII, IX, XII). Replacement of the thiourea linker in e11 with the direct carboxamide and thiophene-ethylamine side chain may enhance selectivity or potency, providing a differentiated chemical starting point for anti-cancer CA IX inhibitor development.

Chemical Biology Tool for Chalcogen Bonding Interaction Studies

The thiophene-2-yl sulfur atom in the target compound is positioned to engage in chalcogen bonding with protein backbone carbonyls or side-chain hydroxyls. This feature is absent in phenyl- and furan-containing analogues. The compound can therefore be employed as a tool to probe the thermodynamic contribution of sulfur-mediated non-covalent interactions in protein-ligand complexes, using isothermal titration calorimetry (ITC) or high-resolution X-ray crystallography.

Quote Request

Request a Quote for 2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.